5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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Overview
Description
5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a complex heterocyclic compound that incorporates both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds with thiazole and triazole moieties have been reported to exhibit various biological activities, suggesting that they may interact with a wide range of targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with dna replication .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been reported to have good solubility and stability, suggesting that they may have favorable bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Similar compounds have been reported to be stable under a variety of conditions, suggesting that they may be robust to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and hydrazine derivatives
Biological Activity
The compound 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C15H12N4OS2
- Molecular Weight: 328.41 g/mol
- CAS Number: 478080-32-9
The compound features a thiazole moiety linked to a methoxyphenyl group and a triazole structure, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has shown significant activity against various cancer cell lines.
Case Study:
A study conducted by Evren et al. (2019) evaluated thiazole derivatives for their anticancer properties against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values less than that of standard drugs like doxorubicin .
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have also been documented. In a picrotoxin-induced convulsion model, compounds with structural similarities to the target compound demonstrated effective anticonvulsant activity with low median effective doses (ED50) .
Table 1: Summary of Biological Activities
Activity Type | Model Used | IC50/ED50 (mg/kg) | Reference |
---|---|---|---|
Anticancer | A549 Cells | < 10 | Evren et al. |
Anticonvulsant | Picrotoxin-induced convulsion | 18.4 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. The presence of electron-donating groups such as methoxy at specific positions enhances anticancer efficacy .
While specific mechanisms for this compound have yet to be fully elucidated, it is suggested that these compounds may interact with critical cellular pathways involved in apoptosis and cell proliferation. Molecular dynamics simulations have shown potential interactions with proteins involved in cancer progression .
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c1-9-13(22-15-16-8-17-19(9)15)12-7-21-14(18-12)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQSJCSWLPBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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